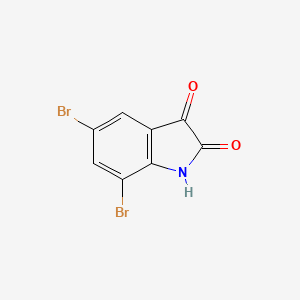

5,7-dibromo-1H-indole-2,3-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dibromo-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2NO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTZEHIRXZGGSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=O)N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365226 | |

| Record name | 5,7-dibromoisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6374-91-0 | |

| Record name | 5,7-Dibromoisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6374-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-dibromoisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6374-91-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5,7-dibromo-1H-indole-2,3-dione

Introduction: The Significance of 5,7-dibromo-1H-indole-2,3-dione in Modern Drug Discovery

This compound, commonly known as 5,7-dibromoisatin, is a halogenated derivative of isatin, a naturally occurring indole derivative first isolated from the oxidation of indigo.[1][2][3] Isatin and its analogs have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, anticonvulsant, antiviral, and antibacterial properties.[1][2][4][5] The introduction of bromine atoms at the 5 and 7 positions of the isatin scaffold has been shown to enhance its cytotoxic and anticonvulsant activities, making 5,7-dibromoisatin a crucial pharmacophore in the development of novel therapeutics.[5][6][7][8] Notably, derivatives of 5,7-dibromoisatin have demonstrated potent activity as microtubule-destabilizing agents, which are of significant interest in oncology research.[7][9]

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.

Synthetic Pathways to this compound

The synthesis of 5,7-dibromoisatin can be approached through two primary strategies: direct bromination of the pre-formed isatin core or synthesis from a correspondingly substituted aniline precursor.

Method 1: Direct Bromination of 1H-indole-2,3-dione (Isatin)

This method is a straightforward approach that involves the electrophilic substitution of bromine onto the electron-rich aromatic ring of isatin. The positions of bromination are directed by the existing substituents on the indole ring.

Causality Behind Experimental Choices:

The choice of a suitable solvent and brominating agent is critical for controlling the reaction and achieving the desired disubstituted product. Ethanol is often used as a solvent. The reaction temperature is maintained to control the rate of reaction and prevent the formation of over-brominated byproducts.

Experimental Protocol:

A detailed, step-by-step methodology for the direct bromination of isatin is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1H-indole-2,3-dione (1 equivalent) in ethanol.

-

Addition of Bromine: While stirring the solution, add bromine (2 equivalents) dropwise at a controlled temperature, typically between 70-75°C.[4]

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with cold ethanol to remove any unreacted bromine and byproducts. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure this compound.

Visualizing the Synthesis: A Workflow Diagram

Caption: Direct bromination workflow for synthesizing 5,7-dibromoisatin.

Method 2: Synthesis from Substituted Anilines (Sandmeyer Isatin Synthesis)

An alternative and highly versatile method for preparing substituted isatins is the Sandmeyer isatin synthesis.[1][10][11][12] This multi-step process begins with a substituted aniline, in this case, 3,5-dibromoaniline.

Causality Behind Experimental Choices:

This method offers the advantage of building the isatin core with the desired substitution pattern already in place, which can be beneficial when direct bromination is not regioselective or leads to unwanted side products. The reaction proceeds through the formation of an isonitrosoacetanilide intermediate, which then undergoes acid-catalyzed cyclization. The use of concentrated sulfuric acid is crucial for effecting the intramolecular electrophilic substitution to form the indole ring.[11][12]

Experimental Protocol:

A generalized, step-by-step protocol for the Sandmeyer synthesis of 5,7-dibromoisatin is as follows:

-

Formation of the Isonitrosoacetanilide Intermediate:

-

Dissolve 3,5-dibromoaniline (1 equivalent) in a mixture of water and hydrochloric acid.

-

To this solution, add chloral hydrate (1 equivalent) and hydroxylamine hydrochloride (3 equivalents) dissolved in water.

-

Heat the reaction mixture to boiling until the reaction is complete (monitored by TLC).

-

Cool the mixture and collect the precipitated N-(3,5-dibromophenyl)-2-(hydroxyimino)acetamide by filtration.

-

-

Cyclization to this compound:

-

Carefully add the dried isonitrosoacetanilide intermediate in small portions to pre-warmed concentrated sulfuric acid (typically 60-70°C).[13]

-

After the addition is complete, the mixture is heated for a short period (e.g., to 80°C for 10 minutes) to ensure complete cyclization.[13]

-

Pour the reaction mixture onto crushed ice, which will cause the 5,7-dibromoisatin to precipitate.

-

Collect the solid product by filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain pure this compound.

-

Comprehensive Characterization of this compound

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis

| Technique | Expected Observations for this compound |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3400-3200 cm⁻¹), two distinct C=O stretching vibrations for the ketone and lactam carbonyl groups (typically in the range of 1750-1650 cm⁻¹), and C=C stretching vibrations of the aromatic ring.[4][6] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H NMR spectrum will provide information about the protons in the molecule. For 5,7-dibromoisatin, one would expect to see a singlet for the N-H proton (which is D₂O exchangeable) and signals in the aromatic region corresponding to the protons on the benzene ring.[4][6] The splitting patterns and chemical shifts of these aromatic protons are indicative of the substitution pattern. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the two carbonyl carbons, the aromatic carbons, and the carbons bearing bromine atoms. |

| Mass Spectrometry (MS) | Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₈H₃Br₂NO₂), the expected molecular ion peak will correspond to its molecular weight of approximately 304.92 g/mol , with a characteristic isotopic pattern due to the presence of two bromine atoms. |

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the overall molecular geometry of this compound.[14][15][16] The crystal structure would confirm the planar nature of the indole ring system and the positions of the bromine substituents.

Applications in Drug Development

The this compound scaffold is a valuable starting material for the synthesis of a diverse range of biologically active compounds. Its derivatives have shown significant promise in several therapeutic areas:

-

Anticonvulsant Activity: Semicarbazone derivatives of 5,7-dibromoisatin have been synthesized and evaluated for their anticonvulsant properties, with some compounds showing promising activity in preclinical models.[5][6][17][18]

-

Anticancer Activity: N-alkylation of 5,7-dibromoisatin has led to the development of potent cytotoxic agents that target microtubules.[7][8][9] These compounds have shown efficacy against various cancer cell lines, including those that exhibit multidrug resistance.[7]

Conclusion

This technical guide has provided a detailed and authoritative overview of the synthesis and characterization of this compound. The outlined synthetic protocols, rooted in established chemical principles, offer reliable pathways to this important molecule. The comprehensive characterization techniques described are essential for verifying the identity and purity of the synthesized compound, a critical step in any drug discovery and development pipeline. The demonstrated biological potential of 5,7-dibromoisatin and its derivatives underscores its significance as a privileged scaffold in medicinal chemistry, warranting further exploration and development.

References

- 1. biomedres.us [biomedres.us]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. synarchive.com [synarchive.com]

- 12. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. iucrdata.iucr.org [iucrdata.iucr.org]

- 16. journals.iucr.org [journals.iucr.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 5,7-dibromoisatin

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] The unique structural features of the isatin core, particularly the reactive C3-carbonyl group, offer a versatile platform for synthetic modifications, leading to the generation of diverse molecular architectures with a broad spectrum of pharmacological activities.[1] Among the halogenated derivatives of isatin, 5,7-dibromoisatin has emerged as a crucial building block in the synthesis of potent anticancer and anticonvulsant agents.[2][3] The introduction of bromine atoms at the 5 and 7 positions of the isatin ring profoundly influences its electronic properties, reactivity, and biological profile. This technical guide provides a comprehensive overview of the physicochemical properties of 5,7-dibromoisatin, its synthesis, reactivity, and its burgeoning role in the landscape of modern drug discovery.

Molecular Structure and Physicochemical Properties

5,7-Dibromoisatin is a crystalline solid, typically appearing as orange-red crystals.[4] The core of its structure is the indole ring system, with two carbonyl groups at positions 2 and 3, and bromine atoms substituted at positions 5 and 7.

Figure 1: Chemical structure of 5,7-dibromoisatin.

A summary of the key physicochemical properties of 5,7-dibromoisatin is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₃Br₂NO₂ | [4] |

| Molecular Weight | 304.92 g/mol | [4] |

| Appearance | Orange-red crystalline solid | [4] |

| Melting Point | 250-255 °C | [4] |

| Solubility | Soluble in hot ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Sparingly soluble in water. | [5][6] |

Spectroscopic Characterization

The structural elucidation of 5,7-dibromoisatin and its derivatives relies heavily on spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum of isatin typically shows signals for the aromatic protons and the N-H proton. For 5,7-dibromoisatin, the aromatic region would be simplified due to the bromine substitutions. The remaining aromatic protons are expected to appear as distinct singlets or doublets with small coupling constants. The N-H proton signal is typically a broad singlet and its chemical shift is solvent-dependent. |

| ¹³C NMR | Although a specific spectrum for 5,7-dibromoisatin is not widely published, data from derivatives suggest the carbonyl carbons (C2 and C3) resonate at the downfield end of the spectrum. The carbons bearing the bromine atoms (C5 and C7) would also exhibit characteristic chemical shifts. For instance, in N-alkylated 5,7-dibromoisatin derivatives, the carbonyl carbons appear around 158 ppm and 181 ppm. |

| Infrared (IR) | The IR spectrum of 5,7-dibromoisatin is characterized by strong absorption bands corresponding to the N-H stretching vibration (around 3200-3400 cm⁻¹) and the two carbonyl (C=O) stretching vibrations (typically in the range of 1700-1750 cm⁻¹). The presence of two distinct carbonyl peaks is a hallmark of the isatin scaffold. |

| Mass Spectrometry | The mass spectrum of 5,7-dibromoisatin would show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak would be observed at m/z 303/305/307. Fragmentation patterns of isatin derivatives often involve the loss of CO and subsequent ring rearrangements. |

Synthesis of 5,7-dibromoisatin: A Practical Protocol

The most common and efficient method for the synthesis of 5,7-dibromoisatin involves the direct bromination of isatin. The electron-rich aromatic ring of isatin readily undergoes electrophilic substitution.

Figure 2: Workflow for the synthesis of 5,7-dibromoisatin.

Experimental Protocol: Synthesis of 5,7-dibromoisatin[5]

-

Dissolution of Isatin: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve isatin (1.0 eq) in ethanol by gently warming and stirring.

-

Addition of Bromine: While maintaining the temperature at 70-75 °C, add a solution of bromine (3.0 eq) in ethanol dropwise to the stirred isatin solution. The addition should be controlled to manage the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, continue to reflux the mixture for a specified time (typically 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation of Product: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Purification: Collect the orange-red precipitate by vacuum filtration, wash with cold ethanol, and then with water to remove any unreacted bromine and hydrobromic acid. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 5,7-dibromoisatin.

Chemical Reactivity: A Tale of Two Electrophiles and a Versatile Amine

The chemical reactivity of 5,7-dibromoisatin is dominated by three key features: the electrophilic C3-carbonyl group, the lactam C2-carbonyl group, and the acidic N-H proton. The two bromine atoms, being electron-withdrawing groups, enhance the electrophilicity of the aromatic ring and the carbonyl carbons.

Reactions at the C3-Carbonyl Group

The C3-carbonyl group is the most reactive site for nucleophilic attack. This reactivity is the cornerstone of the synthetic utility of isatins, allowing for the construction of a vast library of derivatives.

-

Condensation Reactions: 5,7-Dibromoisatin readily undergoes condensation reactions with compounds containing active methylene groups or primary amines. A prominent example is the synthesis of semicarbazones, which have shown significant anticonvulsant activity.[7]

Figure 3: General workflow for the synthesis of 5,7-dibromoisatin semicarbazones.

Experimental Protocol: General Synthesis of 5,7-Dibromoisatin Semicarbazones[7]

-

Preparation of Semicarbazide Solution: Dissolve the desired substituted semicarbazide hydrochloride in a mixture of water and ethanol.

-

Reaction with 5,7-Dibromoisatin: Add a solution of 5,7-dibromoisatin in ethanol to the semicarbazide solution.

-

Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reaction and Isolation: Stir the reaction mixture at room temperature or with gentle heating. The product typically precipitates out of the solution.

-

Purification: Collect the precipitate by filtration, wash with a suitable solvent, and recrystallize to obtain the pure semicarbazone derivative.

Reactions at the N1-Position: N-Alkylation and N-Acylation

The proton on the nitrogen atom is acidic and can be readily removed by a base, forming the isatin anion. This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives. N-alkylation is a particularly important modification, as it has been shown to enhance the anticancer activity of 5,7-dibromoisatin derivatives.[8]

Experimental Protocol: N-Alkylation of 5,7-Dibromoisatin[8]

-

Deprotonation: Suspend 5,7-dibromoisatin in a suitable aprotic solvent like DMF. Add a base such as potassium carbonate (K₂CO₃) and stir the mixture at room temperature to form the isatin anion.

-

Alkylation: Add the desired alkyl halide (e.g., an alkyl bromide or iodide) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to facilitate the nucleophilic substitution. The reaction temperature and time will vary depending on the reactivity of the alkyl halide.

-

Work-up and Purification: After the reaction is complete, pour the mixture into water to precipitate the N-alkylated product. Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.

Biological Significance and Applications in Drug Discovery

The true value of 5,7-dibromoisatin lies in its role as a precursor to a multitude of biologically active molecules.

Anticancer Activity

Derivatives of 5,7-dibromoisatin have demonstrated potent cytotoxic activity against a range of cancer cell lines.[8] N-alkylation of 5,7-dibromoisatin, in particular, has been a successful strategy to enhance its anticancer properties. The proposed mechanism of action for some of these derivatives involves the inhibition of tubulin polymerization, a critical process for cell division.[9] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Figure 4: Proposed mechanism of anticancer activity for certain 5,7-dibromoisatin derivatives.

Anticonvulsant Activity

Semicarbazone derivatives of 5,7-dibromoisatin have been extensively investigated for their anticonvulsant properties.[3][7] Several compounds in this class have shown significant protection against seizures in preclinical models, such as the maximal electroshock (MES) test.[7] The mechanism of action is thought to involve the modulation of voltage-gated sodium channels or enhancement of GABAergic neurotransmission, both of which are key targets for antiepileptic drugs.

Conclusion

5,7-Dibromoisatin is a synthetically versatile and biologically significant molecule. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it an invaluable tool for medicinal chemists. The demonstrated anticancer and anticonvulsant activities of its derivatives underscore the therapeutic potential of this scaffold. Further exploration of the chemical space around 5,7-dibromoisatin, guided by a thorough understanding of its fundamental properties, is poised to yield novel drug candidates with improved efficacy and safety profiles. This technical guide serves as a foundational resource for researchers embarking on the exciting journey of harnessing the full potential of 5,7-dibromoisatin in the pursuit of new medicines.

References

- 1. Crystallography Open Database: Search results [qiserver.ugr.es]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. 5,7-二溴靛红 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Structural Analysis of 5,7-dibromo-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,7-dibromo-1H-indole-2,3-dione (5,7-dibromoisatin), a halogenated heterocyclic compound of significant interest in medicinal chemistry. The document details a robust synthetic protocol for its preparation and outlines standard analytical techniques for its characterization. While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, this guide presents a detailed analysis of the crystal structure of the closely related isomer, 5,6-dibromo-1H-indole-2,3-dione. This analysis serves as a predictive model for the structural characteristics of the title compound, focusing on key geometric parameters and intermolecular interactions that are crucial for understanding its physicochemical properties and potential biological activity. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of novel isatin-based compounds in drug discovery and materials science.

Introduction: The Significance of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that forms the core of a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2] The versatility of the isatin ring system, with its reactive C3-keto group and amenable N1- and aromatic ring positions for substitution, has made it a cornerstone in medicinal chemistry. Isatin derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, antiviral, antibacterial, anticonvulsant, and anti-inflammatory activities.[1][3][4]

The introduction of halogen atoms, particularly bromine, onto the isatin core can significantly modulate the compound's lipophilicity, electronic properties, and metabolic stability, often leading to enhanced biological efficacy.[5] Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, can also play a crucial role in directing molecular self-assembly in the solid state and in ligand-receptor interactions. This compound, the subject of this guide, is a key intermediate in the synthesis of various bioactive molecules and serves as an excellent model for studying the interplay of hydrogen bonding and halogen bonding in crystal engineering.

Synthesis and Characterization

Synthesis of this compound

A reliable and scalable synthesis of this compound can be achieved through the direct bromination of isatin.[1][6][7] This method offers a straightforward approach to obtaining the desired product in good yield.

Caption: Synthetic workflow for this compound.

Experimental Protocol:

-

Dissolution: Dissolve isatin (1.0 eq) in 95% ethanol with warming and stirring until a clear solution is obtained.[6]

-

Bromination: Add bromine (3.0 eq) dropwise to the stirred isatin solution, maintaining the reaction temperature between 70-75 °C.[1][6]

-

Precipitation: After the addition is complete, cool the solution to room temperature and then place it on an ice bath for 30 minutes to facilitate the precipitation of the product.[6]

-

Isolation and Washing: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water followed by cold ethanol to remove any unreacted starting materials and impurities.[6]

-

Purification: Recrystallize the crude product from ethanol to yield bright orange-red crystals of this compound.[6]

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₈H₃Br₂NO₂ | [8] |

| Molecular Weight | 304.92 g/mol | [8] |

| Appearance | Bright orange-red crystals/solid | [6] |

| Melting Point | 251-254 °C | [6] |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 11.44 (s, 1H), 8.05 (s, 1H), 7.68 (s, 1H) | [7] |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 182.9, 159.9, 149.0, 141.6, 126.4, 121.7, 115.1, 106.2 | [7] |

Crystal Structure Analysis: Insights from a Close Analog

As of the writing of this guide, a complete single-crystal X-ray diffraction study of this compound has not been reported in the peer-reviewed literature. However, a detailed crystallographic analysis of the isomeric compound, 5,6-dibromo-1H-indole-2,3-dione , is available and provides a robust model for predicting the structural features of the 5,7-dibromo analog.[9]

The crystal structure of 5,6-dibromo-1H-indole-2,3-dione reveals a nearly planar molecule, a common feature for the isatin core.[9] The crystal packing is dominated by a network of intermolecular interactions, including hydrogen bonds and halogen bonds.

Caption: Molecular structure of this compound.

Key Crystallographic Data for 5,6-dibromo-1H-indole-2,3-dione

The following table summarizes the crystallographic data for 5,6-dibromo-1H-indole-2,3-dione, which can be used as a reference for future studies on the 5,7-dibromo isomer.[9]

| Parameter | Value |

| Chemical Formula | C₈H₃Br₂NO₂ |

| Formula Weight | 304.93 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1044 (10) |

| b (Å) | 10.5317 (15) |

| c (Å) | 12.2598 (17) |

| α (°) | 108.078 (4) |

| β (°) | 93.481 (5) |

| γ (°) | 101.484 (4) |

| Volume (ų) | 847.1 (2) |

| Z | 4 |

Intramolecular Geometry

The indole-2,3-dione core is expected to be largely planar. The bond lengths and angles within the 5,7-dibromoisatin molecule are anticipated to be consistent with those observed in other halogenated isatins. The C=O bond lengths will be in the typical range for ketones, and the C-Br bonds will exhibit standard lengths for aryl bromides.

Intermolecular Interactions

The crystal packing of this compound is likely to be governed by a combination of hydrogen and halogen bonds.

-

N-H···O Hydrogen Bonds: The N-H group of the isatin ring is a potent hydrogen bond donor, while the carbonyl oxygens are effective acceptors. It is highly probable that N-H···O hydrogen bonds will be a primary motif in the crystal lattice, leading to the formation of chains or dimeric structures.

-

C-H···O and C-H···Br Interactions: Weaker C-H···O and C-H···Br hydrogen bonds may also contribute to the overall crystal packing, providing additional stability to the three-dimensional network.

-

Br···O Halogen Bonds: A significant feature in the crystal structure of 5,6-dibromo-1H-indole-2,3-dione is the presence of a short Br···O contact, indicative of a halogen bond.[9] It is plausible that similar Br···O interactions will be present in the crystal structure of the 5,7-dibromo isomer, influencing the molecular arrangement.

Potential Applications in Drug Discovery

The this compound scaffold is a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. The bromine atoms at the 5 and 7 positions offer sites for further functionalization through cross-coupling reactions, enabling the generation of extensive chemical libraries for biological screening. The demonstrated anticonvulsant activity of 5,7-dibromoisatin derivatives highlights the potential of this core structure in the development of novel central nervous system agents.[3][6]

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and predicted structural analysis of this compound. While a definitive crystal structure remains to be elucidated, the analysis of its close isomer, 5,6-dibromo-1H-indole-2,3-dione, offers valuable insights into the expected molecular geometry and intermolecular interactions. The synthetic protocols and spectroscopic data presented herein provide a solid foundation for researchers working with this important heterocyclic compound. Further investigation into the single-crystal X-ray diffraction of this compound is warranted to confirm the predicted structural features and to provide a more complete understanding of its solid-state properties.

References

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.umz.ac.ir [journals.umz.ac.ir]

- 6. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5,7-Dibromoisatin 97 6374-91-0 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5,7-dibromo-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Foreword

5,7-dibromo-1H-indole-2,3-dione, also known as 5,7-dibromoisatin, is a halogenated derivative of isatin, a prominent heterocyclic scaffold in medicinal chemistry.[1][2] Isatin and its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The introduction of bromine atoms at the 5 and 7 positions of the indole ring can significantly modulate the compound's physicochemical properties and biological activity, making it a person of interest in drug discovery and development.[4] A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this molecule, which are critical steps in any research and development pipeline. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Molecular Structure and Isomerism

The structural integrity of this compound is the foundation of its chemical behavior and biological function. It is crucial to confirm the positions of the bromine substituents and the overall molecular framework through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of 5,7-dibromoisatin is relatively simple due to the high degree of substitution on the aromatic ring. The key signals are attributed to the aromatic protons and the N-H proton of the indole ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 | Singlet | 1H | N-H |

| ~7.6 | Doublet | 1H | H-4 |

| ~7.8 | Doublet | 1H | H-6 |

Table 1: ¹H NMR Data for this compound.

Interpretation and Rationale:

-

N-H Proton: The singlet at approximately 11.0 ppm is characteristic of the acidic N-H proton in the isatin ring system.[1] Its downfield shift is a result of deshielding by the adjacent carbonyl groups and its involvement in hydrogen bonding.

-

Aromatic Protons: The two doublets in the aromatic region correspond to the two remaining protons on the benzene ring. The proton at C-4 and the proton at C-6 are ortho to each other, resulting in a doublet splitting pattern for each. The specific chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the carbonyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~183 | C=O (C-3) |

| ~158 | C=O (C-2) |

| ~140 | C-7a |

| ~138 | C-6 |

| ~125 | C-4 |

| ~118 | C-3a |

| ~115 | C-5 |

| ~110 | C-7 |

Table 2: ¹³C NMR Data for this compound.

Interpretation and Rationale:

-

Carbonyl Carbons: The two signals in the downfield region (~183 and ~158 ppm) are assigned to the two carbonyl carbons (C-3 and C-2). The C-3 ketone carbonyl is typically more deshielded than the C-2 amide carbonyl.

-

Aromatic Carbons: The remaining signals in the aromatic region correspond to the carbons of the indole ring. The carbons directly attached to the electron-withdrawing bromine atoms (C-5 and C-7) are expected to be shifted to a lower field compared to their unsubstituted counterparts.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will likely be required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the N-H and carbonyl groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300-3100 | Medium, Broad | N-H Stretch |

| ~1750 | Strong | C=O Stretch (Ketone) |

| ~1730 | Strong | C=O Stretch (Amide) |

| ~1610 | Medium | C=C Stretch (Aromatic) |

| ~800-700 | Strong | C-Br Stretch |

Table 3: IR Spectroscopy Data for this compound.

Interpretation and Rationale:

-

N-H Stretching: The broad absorption in the region of 3300-3100 cm⁻¹ is indicative of the N-H stretching vibration.[1] The broadening is a result of intermolecular hydrogen bonding in the solid state.

-

Carbonyl Stretching: The two strong, sharp peaks around 1750 and 1730 cm⁻¹ are characteristic of the carbonyl stretching vibrations.[1] The higher frequency band is typically assigned to the C-3 ketone, while the lower frequency band corresponds to the C-2 amide carbonyl. The position of these bands can be influenced by the electronic effects of the bromine substituents.[5]

-

Aromatic C=C Stretching: The absorption around 1610 cm⁻¹ is due to the C=C stretching vibrations within the aromatic ring.

-

C-Br Stretching: The strong absorption in the fingerprint region (800-700 cm⁻¹) is characteristic of the C-Br stretching vibration.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the clean ATR crystal before acquiring the sample spectrum.

-

Data Processing: The software will automatically perform a background subtraction.

"Sample" -> "NMR"; "Sample" -> "IR"; "Sample" -> "MS"; "NMR" -> "Data Analysis"; "IR" -> "Data Analysis"; "MS" -> "Data Analysis"; "Data Analysis" -> "Structure Elucidation"; }

Caption: General workflow for spectroscopic analysis.Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a characteristic isotopic pattern due to the presence of two bromine atoms.

| m/z | Relative Abundance | Assignment |

| 305 | ~50% | [M]⁺ (with ²Br⁷⁹) |

| 307 | ~100% | [M]⁺ (with ¹Br⁷⁹ and ¹Br⁸¹) |

| 309 | ~50% | [M]⁺ (with ²Br⁸¹) |

Table 4: Mass Spectrometry Data for this compound.

Interpretation and Rationale:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear as a cluster of three peaks due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). The peak at m/z 307 will be the most abundant, corresponding to the molecule containing one ⁷⁹Br and one ⁸¹Br atom. The peaks at m/z 305 (two ⁷⁹Br atoms) and m/z 309 (two ⁸¹Br atoms) will have approximately half the intensity of the m/z 307 peak. This characteristic 1:2:1 isotopic pattern is a definitive indicator of the presence of two bromine atoms in the molecule.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive or negative ion mode.

-

Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern to confirm the elemental composition.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a complete and unambiguous structural characterization. This data is essential for researchers in medicinal chemistry and drug development to ensure the identity and purity of their compounds, forming a solid foundation for further biological and pharmacological investigations.

References

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability of 5,7-Dibromo-1H-indole-2,3-dione (5,7-Dibromoisatin)

Executive Summary

5,7-Dibromo-1H-indole-2,3-dione, commonly known as 5,7-dibromoisatin, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its utility as a synthetic precursor for pharmacologically active molecules necessitates a thorough understanding of its physicochemical properties, paramount among which is thermal stability.[3][4] This guide provides a comprehensive technical overview of the thermal behavior of 5,7-dibromoisatin, detailing the theoretical underpinnings of its stability, standardized methodologies for its assessment, and a framework for interpreting the resultant data. The protocols and insights herein are designed to equip researchers with the knowledge required to ensure the integrity of the compound during synthesis, purification, formulation, and storage.

Core Physicochemical Properties and Theoretical Stability

The thermal stability of a molecule is intrinsically linked to its structure. 5,7-dibromoisatin is characterized by an indole core with two electron-withdrawing bromine atoms, which significantly influence its electronic distribution and intermolecular interactions.[1][5]

Theoretical studies on halogenated isatin derivatives suggest that the introduction of bromine atoms can enhance the thermodynamic stability of the isatin scaffold.[6][7] This stabilization arises from the inductive effects and the ability of bromine to participate in intermolecular interactions, which can lead to a more robust crystal lattice.[7][8] The primary indicator of its thermal resilience is its melting point, which marks the upper limit of its solid-state integrity.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Synonym | 5,7-Dibromoisatin | [1][9] |

| CAS Number | 6374-91-0 | [9][10] |

| Molecular Formula | C₈H₃Br₂NO₂ | [9][10] |

| Molecular Weight | 304.92 g/mol | [9][10] |

| Physical Form | Solid | [9] |

| Melting Point (mp) | 250-255 °C | [9][10] |

Methodologies for Thermal Stability Assessment

A multi-faceted approach is essential for a complete thermal characterization. The two principal techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). For mechanistic investigations, these can be coupled with evolved gas analysis (EGA) methods like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR).[11][12]

Overview of the Analytical Workflow

The process of evaluating thermal stability follows a logical progression from sample preparation through to data interpretation and determination of the compound's operational limits.

Caption: Workflow for the thermal analysis of 5,7-dibromoisatin.

Experimental Protocols: A Self-Validating System

The following protocols are designed to produce reliable and reproducible data. Instrument calibration with certified standards (e.g., Indium for DSC, Calcium Oxalate for TGA) is a mandatory prerequisite.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which 5,7-dibromoisatin begins to decompose and to characterize the mass loss profile.

-

Step 1: Instrument Preparation: Ensure the TGA balance is tared and the furnace is clean. Select the desired atmosphere (high-purity Nitrogen for inert analysis, Air for oxidative analysis) and set the flow rate to 20-50 mL/min.

-

Step 2: Sample Preparation: Accurately weigh 3-5 mg of finely ground 5,7-dibromoisatin into a ceramic or platinum TGA pan.

-

Causality: A small, uniform sample mass minimizes thermal gradients within the sample, ensuring that the measured temperature is representative of the entire material and preventing heat transfer limitations from obscuring decomposition kinetics.

-

-

Step 3: Thermal Method:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Causality: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time. Slower rates can offer better resolution of complex, overlapping events, while faster rates can shift transition temperatures higher.

-

-

Step 4: Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset) and the temperature at which 5% mass loss occurs (T₅%), a common metric for defining the practical upper-temperature limit of stability.[12]

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To precisely measure the melting point and characterize the thermodynamics (enthalpy) of any thermal transitions, including decomposition.

-

Step 1: Instrument Preparation: Calibrate the DSC for temperature and enthalpy using an Indium standard.

-

Step 2: Sample Preparation: Accurately weigh 1-3 mg of 5,7-dibromoisatin into an aluminum DSC pan. Hermetically seal the pan. Prepare an identical, empty sealed pan to serve as the reference.

-

Causality: Hermetic sealing is crucial to contain any volatile decomposition products and prevent mass loss, which would interfere with the heat flow measurement. This ensures that the measured enthalpy change corresponds to the thermal event itself.[13]

-

-

Step 3: Thermal Method:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at 10 °C/min under a Nitrogen atmosphere (50 mL/min).

-

-

Step 4: Data Analysis: Plot the differential heat flow against temperature.

-

Determine the melting point from the onset of the sharp endothermic peak.

-

Identify any subsequent exothermic or endothermic events corresponding to decomposition. Integrate the area of these peaks to calculate the enthalpy of the transition (ΔH).

-

Interpreting the Thermal Profile of 5,7-Dibromoisatin

Expected Results

-

DSC Analysis: A sharp endothermic peak is expected with an onset temperature between 250-255 °C, corresponding to the melting of the crystalline solid.[9][10] Following the melt, a broad, complex exothermic event will likely occur at higher temperatures, indicating decomposition.

-

TGA Analysis: Under an inert nitrogen atmosphere, significant mass loss should not be observed until the temperature exceeds the melting point. The T₅% value will likely be above 260 °C. The decomposition is expected to be multi-stage, reflecting the sequential fragmentation of the molecule. In an oxidizing atmosphere (air), the onset of decomposition may occur at a slightly different temperature, and the residual mass at the end of the experiment will likely be lower due to complete combustion.[14]

Postulated Decomposition Pathway

While a definitive pathway requires evolved gas analysis, a chemically logical decomposition mechanism can be postulated. The high-energy isatin core is the likely point of initial fragmentation.

-

Initial Bond Scission: The most probable initial step post-melting is the homolytic cleavage of the C2-C3 bond between the two carbonyl groups, which is known to be a reactive site in the isatin ring.[2]

-

Ring Opening and Fragmentation: This initial scission would lead to a diradical intermediate that rapidly undergoes further fragmentation. This process would likely involve the liberation of stable small molecules such as carbon monoxide (CO) and carbon dioxide (CO₂).

-

Aromatic Core Degradation: At higher temperatures, the dibrominated benzene ring would fragment. This could lead to the evolution of brominated aromatic species and potentially hydrogen bromide (HBr) if a hydrogen source is available.

-

Final Products: In an inert atmosphere, a char residue may remain. In an oxidizing atmosphere, the final products would be gaseous oxides (CO₂, H₂O, NOx) and bromine-containing species.

This proposed pathway is consistent with general observations for the thermal decomposition of complex heterocyclic and aromatic compounds.[11][15]

Conclusion and Handling Recommendations

This compound is a thermally stable compound in the solid state, with a high melting point of 250-255 °C.[9][10] Decomposition begins at temperatures exceeding this threshold.

Key Recommendations:

-

Storage: The compound should be stored in a cool, dry environment, well below its melting point, to ensure long-term integrity.

-

Processing: For reactions or formulations involving heating, the temperature should be carefully controlled to remain significantly below 250 °C to avoid degradation.

-

Safety: As with many brominated compounds, appropriate safety precautions should be taken due to potential toxicity.[1] Thermal decomposition will generate potentially hazardous gases, and such work should be performed in a well-ventilated fume hood.

This guide provides a robust framework for understanding and evaluating the thermal stability of 5,7-dibromoisatin, enabling researchers to handle this valuable compound with confidence and scientific rigor.

References

- 1. CAS 6374-91-0: 5,7-Dibromoisatin | CymitQuimica [cymitquimica.com]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]

- 6. jetir.org [jetir.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 5,7-二溴靛红 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 5,7-二溴靛红 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. New thermal decomposition pathway for TATB - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 5,7-Dibromoisatin: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the characterization of 5,7-dibromoisatin, a molecule of significant interest in medicinal chemistry. We delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the structural, spectroscopic, and electronic properties of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for integrating computational chemistry into the drug discovery pipeline to accelerate the identification and optimization of novel therapeutic agents.

Introduction: The Significance of 5,7-Dibromoisatin in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anticonvulsant properties.[1] The substitution pattern on the isatin scaffold plays a crucial role in modulating its pharmacological profile. Halogenation, in particular, is a well-established strategy in medicinal chemistry to enhance the lipophilicity and metabolic stability of drug candidates. 5,7-dibromoisatin, with bromine atoms at positions 5 and 7 of the indole ring, has emerged as a key intermediate in the synthesis of various biologically active molecules.[2][3][4][5][6] Its derivatives have shown promise as potent anticonvulsant agents and in overcoming multi-drug resistance in cancer cell lines.[3][5]

Understanding the fundamental electronic and structural characteristics of 5,7-dibromoisatin is paramount for the rational design of novel derivatives with improved efficacy and safety profiles. Quantum chemical calculations provide a powerful in silico toolkit to probe these properties at the molecular level, offering insights that are often challenging to obtain through experimental methods alone.

This guide will walk through the theoretical framework and practical workflow for performing quantum chemical calculations on 5,7-dibromoisatin, focusing on Density Functional Theory (DFT) as the primary computational method. We will explore how these calculations can be used to predict and interpret spectroscopic data, analyze molecular orbitals, and map the electrostatic potential to understand its reactivity and intermolecular interactions.

Theoretical & Methodological Framework

The accuracy of quantum chemical calculations is intrinsically linked to the chosen level of theory and basis set. For halogenated organic molecules like 5,7-dibromoisatin, careful selection of these parameters is critical to obtain reliable results.

Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance between accuracy and computational cost.[7][8][9] The core principle of DFT is that the ground-state electronic energy of a system can be determined from its electron density. In practice, this is achieved through the use of exchange-correlation functionals, which approximate the complex many-body electronic interactions.

For the calculations presented in this guide, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed. B3LYP has consistently demonstrated its reliability for a wide range of organic molecules, providing accurate geometries and electronic properties.[10][11][12][13]

Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals.[14] The choice of basis set dictates the flexibility the electrons have to distribute in space. For molecules containing heavy atoms like bromine, it is essential to use a basis set that can adequately describe the core and valence electrons, as well as polarization effects.

The 6-311++G(d,p) Pople-style basis set is a suitable choice for 5,7-dibromoisatin.[10][11][12][15] Let's break down its components:

-

6-311 : This indicates a triple-zeta split-valence basis set, where core orbitals are described by a single contracted Gaussian function (from 6 primitives), and valence orbitals are described by three functions (contracted from 3, 1, and 1 primitives).

-

++G : These are diffuse functions added to both heavy atoms and hydrogen atoms. Diffuse functions are crucial for describing anions and systems with significant electron density far from the nucleus.

-

(d,p) : These are polarization functions. The 'd' functions are added to heavy atoms, and 'p' functions are added to hydrogen atoms. Polarization functions allow for the distortion of atomic orbitals in the molecular environment, which is critical for accurately describing chemical bonds.[16]

Computational Workflow

The following workflow outlines the key steps in performing quantum chemical calculations on 5,7-dibromoisatin.

Caption: A generalized workflow for quantum chemical calculations.

Step-by-Step Experimental Protocol:

-

Molecular Structure Input: The initial 3D coordinates of 5,7-dibromoisatin can be generated from its 2D structure or SMILES string using molecular modeling software such as Avogadro or ChemDraw.[17]

-

Geometry Optimization: A geometry optimization is performed to find the lowest energy conformation of the molecule. This is a crucial step as all subsequent property calculations are dependent on the optimized structure. The optimization is carried out using the B3LYP functional and the 6-311++G(d,p) basis set.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculated frequencies can also be compared with experimental FT-IR and Raman spectra.

-

Electronic Property Calculations: With the optimized geometry, various electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

-

Spectroscopic Predictions: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule.

-

Data Analysis: The output files from the quantum chemistry software (e.g., Gaussian, ORCA) are analyzed to extract the relevant data, which is then visualized using specialized software.

Results and Discussion: Unveiling the Properties of 5,7-Dibromoisatin

Molecular Geometry

The geometry optimization of 5,7-dibromoisatin provides precise bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental X-ray crystallography data, if available, to validate the computational method. The planarity of the isatin core is a key structural feature, and any deviations due to the bulky bromine substituents can be quantified.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

| C4-C5 Bond Length (Å) | Value |

| C6-C7 Bond Length (Å) | Value |

| C5-Br Bond Length (Å) | Value |

| C7-Br Bond Length (Å) | Value |

| C2=O Bond Length (Å) | Value |

| C3=O Bond Length (Å) | Value |

| N1-H Bond Length (Å) | Value |

| Indole Ring Dihedral Angle (°) | Value |

Note: Specific values would be obtained from the output of the actual calculation.

Spectroscopic Analysis: A Synergy of Theory and Experiment

The calculated vibrational frequencies provide a theoretical spectrum that can be used to assign the experimental FT-IR and FT-Raman bands.[13][15][18][19] It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the incomplete treatment of electron correlation. Therefore, a scaling factor is typically applied to the calculated frequencies for better agreement with experimental data.

Key Vibrational Modes for 5,7-Dibromoisatin:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| N-H Stretch | Value | ~3400-3300 | Stretching of the N-H bond |

| C=O Stretch (Amide) | Value | ~1750-1730 | Asymmetric stretching of the C2=O bond |

| C=O Stretch (Ketone) | Value | ~1620-1600 | Asymmetric stretching of the C3=O bond |

| C-Br Stretch | Value | ~700-500 | Stretching of the C-Br bonds |

| Aromatic C-H Stretch | Value | ~3100-3000 | Stretching of the aromatic C-H bonds |

Note: Experimental values are approximate ranges from the literature for similar compounds.[2]

TD-DFT calculations can predict the electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum.[12][18] This allows for the interpretation of the experimental spectrum in terms of the electronic structure of the molecule. The predicted transitions can be attributed to excitations between specific molecular orbitals, such as from the HOMO to the LUMO.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions.[10][11][20][21] The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity.[11] A smaller energy gap suggests that the molecule is more reactive and can be more easily excited.

Caption: Relationship between HOMO, LUMO, and the energy gap.

For 5,7-dibromoisatin, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is often centered on the electron-deficient carbonyl groups of the pyrrole-2,3-dione moiety. The presence of the electron-withdrawing bromine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted isatin.

| Parameter | Calculated Value (eV) |

| EHOMO | Value |

| ELUMO | Value |

| HOMO-LUMO Energy Gap (ΔE) | Value |

A smaller HOMO-LUMO gap in 5,7-dibromoisatin compared to isatin would suggest increased reactivity, which could be a desirable feature for a drug candidate that needs to interact with a biological target.

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[22][23][24] The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For 5,7-dibromoisatin, the MEP map would be expected to show:

-

Negative Potential (Red): Around the oxygen atoms of the carbonyl groups, indicating their nucleophilic character.

-

Positive Potential (Blue): Around the N-H proton and the aromatic protons, indicating their electrophilic character.

-

Neutral Regions (Green): Around the carbon framework of the benzene ring.

The MEP map provides a visual guide for understanding how 5,7-dibromoisatin might interact with receptor binding sites through hydrogen bonding and other electrostatic interactions.

Conclusion: Integrating Computational Chemistry into Drug Discovery

Quantum chemical calculations, particularly DFT, offer a powerful and cost-effective approach to characterize the fundamental properties of drug candidates like 5,7-dibromoisatin. This in-depth technical guide has demonstrated how these computational methods can be applied to:

-

Determine the stable 3D conformation of the molecule.

-

Predict and interpret spectroscopic data (FT-IR and UV-Vis).

-

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand reactivity.

-

Visualize the charge distribution and predict sites of intermolecular interactions using the MEP.

The insights gained from these calculations can guide the synthetic efforts of medicinal chemists towards the design of 5,7-dibromoisatin derivatives with enhanced biological activity and improved pharmacokinetic profiles. As computational resources become more accessible, the integration of these theoretical approaches into the drug discovery workflow is no longer just an academic exercise but a critical component of modern pharmaceutical research and development.[25][26][27][28]

References

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]

- 11. "Molecular Structure Vibrational & Electronic Properties of Some Isatin Derivatives" by Fatma K. fkandermili prof, Fatma M. Aldibashi S et al. [kijoms.uokerbala.edu.iq]

- 12. ripublication.com [ripublication.com]

- 13. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 15. researchgate.net [researchgate.net]

- 16. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 17. Directory of in silico Drug Design tools [click2drug.org]

- 18. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Rowan | ML-Powered Molecular Design and Simulation [rowansci.com]

- 27. schrodinger.com [schrodinger.com]

- 28. Contemporary Computational Applications and Tools in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

discovery and isolation of 5,7-dibromo-1H-indole-2,3-dione derivatives

An In-Depth Technical Guide to the Discovery, Synthesis, and Isolation of 5,7-Dibromo-1H-indole-2,3-dione Derivatives

Authored by a Senior Application Scientist

Preamble: The Strategic Importance of the Dibrominated Isatin Scaffold

The isatin (1H-indole-2,3-dione) core is a privileged scaffold in medicinal chemistry, renowned for its synthetic versatility and broad spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2][3] The introduction of halogen atoms, particularly bromine, onto the aromatic ring can significantly modulate the molecule's lipophilicity, metabolic stability, and electronic properties, often leading to enhanced pharmacological potency.[1] This guide focuses specifically on this compound, a key intermediate for synthesizing novel therapeutic agents. We will delve into its synthetic routes, isolation from both synthetic and natural contexts, and the analytical validation required at each stage, providing a framework for researchers and drug development professionals.

Part 1: Synthetic Pathways to this compound

The creation of the 5,7-dibromoisatin core is not a trivial matter; it requires a strategic approach that either builds the ring system with the bromine atoms already in place or selectively halogenates a pre-formed isatin precursor. The choice of method is often dictated by the availability of starting materials and the desired scale of the reaction.

The Sandmeyer Isatin Synthesis: A Classic Route Adapted

The Sandmeyer synthesis is a robust and widely adopted method for constructing the isatin core from anilines.[4][5] For our target molecule, the logical starting material is 3,5-dibromoaniline. This approach builds the heterocyclic ring upon the pre-brominated benzene core, ensuring precise regiochemical control.

Causality of Experimental Design:

The reaction proceeds in two key stages. First, the aniline is condensed with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. The highly acidic environment in the subsequent cyclization step, facilitated by concentrated sulfuric acid, is crucial for the intramolecular electrophilic substitution that forms the five-membered ring. The electron-withdrawing nature of the two bromine atoms can make this cyclization challenging, often requiring carefully controlled heating to drive the reaction to completion without causing degradation.

Experimental Protocol: Synthesis of 5,7-Dibromoisatin

Step 1: Synthesis of N-(3,5-dibromophenyl)-2-hydroxyimino-acetamide

-

In a 1 L round-bottom flask, dissolve 50 g (0.2 mol) of 3,5-dibromoaniline in 500 mL of water containing 15 mL of concentrated hydrochloric acid.

-

Add a solution of 35 g (0.21 mol) of chloral hydrate in 100 mL of water.

-

In a separate flask, prepare a solution of 70 g (1.0 mol) of hydroxylamine hydrochloride in 250 mL of water.

-

Heat the aniline solution to a gentle boil and add the hydroxylamine solution in one portion.

-

Continue to heat the mixture under reflux for 30-45 minutes, during which a crystalline solid will precipitate.

-

Allow the mixture to cool to room temperature, then filter the precipitate.

-

Wash the solid thoroughly with cold water and dry it in a vacuum oven at 60°C. This yields the isonitrosoacetanilide intermediate.

Step 2: Cyclization to this compound

-

Pre-heat 200 mL of concentrated sulfuric acid to 50°C in a 500 mL beaker with vigorous mechanical stirring.

-

Carefully and slowly add the dried N-(3,5-dibromophenyl)-2-hydroxyimino-acetamide intermediate in small portions, ensuring the temperature does not exceed 75°C.

-

Once the addition is complete, continue stirring and heat the mixture to 80°C for an additional 15 minutes.

-

Cool the reaction mixture to room temperature and pour it carefully onto 1 kg of crushed ice with continuous stirring.

-

A precipitate will form. Allow it to stand for 30 minutes to ensure complete precipitation.

-

Filter the solid, wash extensively with cold water until the washings are neutral to pH paper.

-

Recrystallize the crude product from ethanol or acetic acid to yield pure this compound as an orange-red solid.

Workflow for Sandmeyer Synthesis of 5,7-Dibromoisatin

Caption: Synthetic workflow via the adapted Sandmeyer method.

Direct Bromination of Isatin

An alternative strategy involves the direct electrophilic bromination of the isatin scaffold. This approach is less common for achieving the 5,7-dibromo pattern due to challenges in controlling regioselectivity. The isatin ring is deactivated towards electrophilic substitution, and directing the incoming electrophiles specifically to the 5 and 7 positions requires harsh conditions and can lead to a mixture of products, including mono-brominated and other isomers. However, for certain substrates, this can be a viable route.

Part 2: Isolation of Bromo-Indole Derivatives from Natural Sources

Bromo-indole alkaloids are frequently discovered in marine organisms, particularly sponges and tunicates, which have evolved unique biosynthetic pathways to produce halogenated secondary metabolites.[6][7][8] While the direct isolation of this compound from nature is not commonly reported, the methodologies used for related bromo-indoles are directly applicable and provide a critical framework for bioprospecting.

Rationale for Extraction and Chromatographic Strategy

The isolation process is a multi-step journey from a complex biological matrix to a pure compound. The choice of solvents and chromatographic phases is paramount.

-

Extraction: A moderately polar solvent system like dichloromethane:methanol (1:1) is effective for extracting a broad range of secondary metabolites, from nonpolar lipids to polar alkaloids, ensuring that target compounds are not lost in the initial step.[6]

-

Fractionation: The crude extract is a complex mixture. The first stage of purification often involves liquid-liquid partitioning or size-exclusion chromatography (e.g., Sephadex LH-20). Sephadex LH-20 is particularly effective as it separates molecules based on size and polarity in a gentle manner, ideal for preserving delicate natural products.[6]

-

Purification: Final purification relies on high-resolution techniques. Normal-phase silica gel chromatography is used to separate compounds based on polarity, while reverse-phase High-Performance Liquid Chromatography (HPLC) is the gold standard for achieving high purity, separating molecules based on their hydrophobicity.

Experimental Protocol: General Isolation of Bromo-Indoles from Marine Sponges

-

Sample Preparation: Immediately freeze-collect marine sponge tissue (-20°C or lower). Lyophilize (freeze-dry) the sample to remove all water, then grind the brittle tissue into a fine powder.

-

Crude Extraction: Macerate 200 g of dried sponge powder in 1 L of dichloromethane:methanol (1:1, v/v) at room temperature for 24 hours. Repeat the extraction process three times. Combine the extracts and evaporate the solvent under reduced pressure (rotary evaporator) to yield the crude extract.

-

Initial Fractionation (Size-Exclusion Chromatography):

-

Dissolve a portion of the crude extract (e.g., 5 g) in a minimal amount of methanol.

-

Load the solution onto a Sephadex LH-20 column (e.g., 5 cm diameter, 100 cm length) equilibrated with methanol.

-

Elute with methanol at a flow rate of 2-3 mL/min, collecting fractions (e.g., 15 mL each).

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a UV lamp (254 nm) to identify fractions containing indole-like compounds (often appear as purple or dark spots).

-

-

Secondary Purification (Silica Gel Chromatography):

-

Combine the active fractions from the Sephadex column and evaporate the solvent.

-

Adsorb the residue onto a small amount of silica gel and load it onto a silica gel column.

-